![molecular formula C15H20N2O3 B5232993 N-(1-ethyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5232993.png)
N-(1-ethyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamide, commonly known as EBDB or Ethylone, is a synthetic cathinone that belongs to the substituted phenethylamine and amphetamine classes. It is a designer drug that has gained popularity in recent years due to its stimulating effects. The compound is known to induce feelings of euphoria, increased sociability, and heightened energy levels.
Wirkmechanismus
The mechanism of action of EBDB involves the inhibition of monoamine transporters, leading to the accumulation of dopamine, serotonin, and norepinephrine in the synaptic cleft. This results in the activation of the reward pathway in the brain, leading to feelings of pleasure and euphoria. Additionally, EBDB has been shown to increase the levels of the neuropeptide oxytocin, which is involved in social bonding and trust.
Biochemical and Physiological Effects
The biochemical and physiological effects of EBDB include increased heart rate, blood pressure, and body temperature. The compound has also been shown to induce hyperthermia, which can lead to dehydration and other adverse effects. EBDB has been found to have a lower toxicity profile compared to other synthetic cathinones, such as MDPV and α-PVP.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EBDB in lab experiments is its high purity, which allows for accurate dosing and reproducibility. Additionally, EBDB has a lower toxicity profile compared to other synthetic cathinones, making it a safer alternative for research purposes. However, one limitation of using EBDB is its limited availability, which may restrict its use in certain studies.
Zukünftige Richtungen
Future research on EBDB should focus on its long-term effects on the brain and behavior. Additionally, studies should investigate the potential therapeutic applications of the compound, such as its use in the treatment of depression and anxiety disorders. Furthermore, research should explore the pharmacological interactions of EBDB with other drugs and its potential for abuse liability.
Conclusion
EBDB is a synthetic cathinone that has gained popularity in recent years due to its stimulating effects. The compound has been used in various scientific research studies, including pharmacology, toxicology, and neuroscience. EBDB interacts with the monoamine transporters, leading to the accumulation of dopamine, serotonin, and norepinephrine in the synaptic cleft. The compound has a lower toxicity profile compared to other synthetic cathinones, making it a safer alternative for research purposes. Future research on EBDB should focus on its long-term effects on the brain and behavior and its potential therapeutic applications.
Synthesemethoden
The synthesis of EBDB involves the reaction of 1,3-benzodioxole-5-carboxylic acid with ethylamine and subsequent reduction using sodium borohydride. The resulting product is then acetylated using acetic anhydride to obtain the final compound. The purity of the compound can be verified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
EBDB has been used in various scientific research studies, including pharmacology, toxicology, and neuroscience. The compound has been shown to interact with the monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). EBDB has been found to have a higher affinity for SERT than DAT and NET, which may explain its stimulating effects. Additionally, EBDB has been shown to induce the release of dopamine, serotonin, and norepinephrine in the brain, leading to its euphoric effects.
Eigenschaften
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-17-7-5-12(6-8-17)16-15(18)11-3-4-13-14(9-11)20-10-19-13/h3-4,9,12H,2,5-8,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFRENGMLQLOIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.